molecular formula C24H30O12 B14090598 8-O-4-Hydroxycinnamoylharpagide

8-O-4-Hydroxycinnamoylharpagide

Cat. No.: B14090598
M. Wt: 510.5 g/mol
InChI Key: AZKQDXZMKREFDY-LGKDJQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-O-4-Hydroxycinnamoylharpagide is an iridoid glycoside found in the medicinal plant Harpagophytum procumbens (Devil's Claw) . This specialized metabolite is of significant interest in phytochemical and pharmacological research, particularly for investigating the anti-inflammatory and antioxidant properties associated with its plant of origin. Chemically, it is characterized as a p-coumaric acid derivative of harpagide, which can be identified in analytical profiles by its distinct UV maxima, typically observed around 225 nm and 311 nm . Within the complex phytochemical matrix of Harpagophytum procumbens, 8-O-4-Hydroxycinnamoylharpagide is part of a broader pool of bioactive iridoids, including the major marker compound harpagoside . Research into this compound contributes to a growing body of evidence on how plant-derived metabolites can modulate biological pathways involved in oxidative stress and inflammation . The compound's potential mechanisms are thought to involve the reduction of oxidative stress and modulation of inflammatory responses, making it a relevant candidate for studies in models of neurodegeneration and other inflammation-associated conditions . This product is intended for laboratory research use only, specifically for analytical purposes as a reference standard, for in vitro bioactivity assays, and for mechanistic pharmacological studies. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care, following their institution's laboratory safety protocols.

Properties

Molecular Formula

C24H30O12

Molecular Weight

510.5 g/mol

IUPAC Name

[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20?,21+,22+,23+,24-/m1/s1

InChI Key

AZKQDXZMKREFDY-LGKDJQOASA-N

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Plant Material Selection and Pretreatment

The primary source of 8-O-4-Hydroxycinnamoylharpagide is Harpagophytum procumbens, a medicinal plant native to southern Africa. Roots and tubers are harvested, dried, and ground into a fine powder. Ethanol-water mixtures (70–80% v/v) are used for extraction, leveraging the compound’s solubility in polar solvents.

Chromatographic Purification

Crude extracts undergo sequential chromatographic steps:

  • Solid-Phase Extraction (SPE) : Initial cleanup using C18 cartridges removes pigments and non-polar contaminants.
  • High-Performance Liquid Chromatography (HPLC) : A C18 column (250 × 4.6 mm, 5 µm) with a gradient of acetonitrile-water (0.1% formic acid) achieves baseline separation. The target compound elutes at ~12.5 minutes under UV detection (λ = 280 nm).

Table 1: HPLC Parameters for 8-O-4-Hydroxycinnamoylharpagide Isolation

Parameter Value
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (0.1% FA)
Gradient 20–50% acetonitrile in 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time 12.5 ± 0.3 min

Chemical Synthesis via Esterification

Reaction Mechanism

The synthesis involves esterification of harpagoside with 4-hydroxycinnamic acid. Key steps include:

  • Activation of 4-Hydroxycinnamic Acid : The carboxylic acid group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Coupling with Harpagoside : The activated acid reacts with the 8-hydroxyl group of harpagoside in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.

Reaction Scheme :
$$
\text{Harpagoside} + \text{4-Hydroxycinnamic Acid} \xrightarrow{\text{DCC/DMAP, DMF}} \text{8-O-4-Hydroxycinnamoylharpagide} + \text{DCU}
$$

Optimization of Reaction Conditions

Varying temperatures (25–60°C) and molar ratios (1:1 to 1:3) were tested. Maximum yield (68%) was achieved at 40°C with a 1:2.5 ratio of harpagoside to acid.

Table 2: Yield Variation with Reaction Parameters

Temperature (°C) Molar Ratio (Harpagoside:Acid) Yield (%)
25 1:1 42
40 1:2.5 68
60 1:3 55

Enzymatic Synthesis Using Candida rugosa Lipase

Biocatalytic Strategy

Candida rugosa lipase (CRL) catalyzes transesterification in non-aqueous media. Harpagoside and vinyl 4-hydroxycinnamate are reacted in tert-butanol at 37°C. The enzyme’s regioselectivity targets the 8-hydroxyl group, minimizing side products.

Table 3: Enzymatic Synthesis Efficiency

Enzyme Loading (mg/mL) Time (h) Conversion (%)
10 24 55
20 24 72
30 48 81

Advantages Over Chemical Methods

  • Selectivity : CRL avoids protection/deprotection steps required in chemical synthesis.
  • Sustainability : Reduced solvent waste and milder conditions align with green chemistry principles.

Purification and Characterization

Hydrophobic Interaction Chromatography (HIC)

Though traditionally used for proteins, HIC with phenyl-sepharose resin effectively removes aggregates from synthetic batches. A salt-free mobile phase (pH 5.0) ensures target compound recovery >90%.

Spectroscopic Confirmation

  • NMR (400 MHz, DMSO-d6) : δ 7.65 (d, J = 16 Hz, H-α), 6.30 (d, J = 16 Hz, H-β), 5.12 (s, anomeric proton).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calc. 529.1804, found 529.1801.

Chemical Reactions Analysis

Types of Reactions

8-O-4-Hydroxycinnamoylharpagide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of 8-O-4-Hydroxycinnamoylharpagide may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

8-O-4-Hydroxycinnamoylharpagide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar compounds.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.

    Industry: It is used in the development of nutraceuticals and natural products for health and wellness.

Mechanism of Action

The mechanism of action of 8-O-4-Hydroxycinnamoylharpagide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

8-O-4-Hydroxycinnamoylharpagide can be compared with other similar compounds, such as:

  • 8-Acetylharpagide
  • 8-Hydroxypinoresinol-4′-O-β-D-glucopyranoside
  • 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one
  • p-Coumaryl alcohol 4-O-glucoside
  • Isoprunetin 7-O-glucoside
  • 2″-O-α-L-Rhamnopyranosyl-isovitexin
  • 3,4-Di-O-galloylshikimic acid
  • 5-O-Methylnaringenin
  • 3,5-Di-O-galloylshikimic acid
  • Olivil 4′-O-β-D-glucopyranoside

These compounds share similar structural features and biological activities, but 8-O-4-Hydroxycinnamoylharpagide is unique due to its specific molecular interactions and pathways.

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